REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=[O:11])(C)C.[F-].[K+].[BH4-].[Na+].[NH4+].[Cl-]>CO>[C:6]([C:7]1[CH:8]=[C:9]([CH2:10][OH:11])[CH:12]=[CH:13][CH:14]=1)#[CH:5] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at 22° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (200 mL) was added
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution, dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |